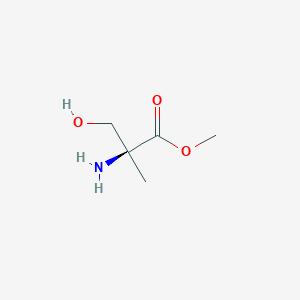
Citalopram Carboxaldehyde
Vue d'ensemble
Description
Citalopram is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression . It is a racemic bicyclic phthalate derivate and is the only compound with a tertiary amine and 2 nitrogen-containing metabolites among all SSRIs . Citalopram enhances serotonergic transmission through the inhibition of serotonin reuptake .
Synthesis Analysis
The synthesis of citalopram involves many different reaction conditions, leading to the formation of different impurities and degradation products . A study investigated the RP-HPLC method for the separation of citalopram and its four impurities using statistical experimental design .Molecular Structure Analysis
Citalopram has a molecular weight of 324.3919 and a chemical formula of C20H21FN2O . A study introduced a carbon quantum dots (CQDs)-based optical nanosensor for rapid detection of citalopram .Chemical Reactions Analysis
The chemical reactions of citalopram have been studied using the RP-HPLC method for the separation of citalopram and its four impurities . The influence of different experimental conditions on the chromatographic behavior of citalopram and its four impurities was investigated .Physical And Chemical Properties Analysis
The physical and chemical properties of citalopram have been analyzed using various techniques. The RP-HPLC method was used to investigate the separation of citalopram and its four impurities . The retention times of citalopram and its impurities, obtained with the developed HPLC method, were used in a quantitative structure retention relationship (QSRR) study .Applications De Recherche Scientifique
Optical Detection in Clinical Diagnostics
Citalopram Carboxaldehyde: has been utilized in the development of a carbon quantum dots (CQDs)-based optical nanosensor for the rapid detection of citalopram . This innovative approach is particularly useful in clinical diagnostics for monitoring the levels of citalopram in patients’ plasma and urine samples, offering a non-invasive method to ensure therapeutic drug monitoring and compliance.
Pharmaceutical Analysis
The compound plays a critical role in the pharmaceutical analysis of citalopram, where it is used as a reference standard for impurity profiling . High-Performance Liquid Chromatography (HPLC) methods have been optimized using Citalopram Carboxaldehyde to ensure the purity and efficacy of citalopram as a medication.
Neurotransmission Studies
In neuroscience, Citalopram Carboxaldehyde is significant for studying serotonin neurotransmission . It serves as a model compound to understand the pharmacodynamics of citalopram, particularly its role in inhibiting the reuptake of serotonin, which is a key mechanism in treating depression .
Molecularly Imprinted Polymers
The compound has been used to create molecularly imprinted polymers (MIPs) . These polymers have cavities that are molecularly complementary to citalopram, allowing for selective binding and detection, which has implications in both therapeutic drug monitoring and forensic analysis .
Serotonin Transporter Research
It aids in the research of the serotonin transporter , a protein targeted by citalopram. Understanding the interaction between Citalopram Carboxaldehyde and this transporter can lead to insights into the treatment of various psychiatric disorders .
Quality Control in Manufacturing
Lastly, in the manufacturing of pharmaceuticals , Citalopram Carboxaldehyde is used in quality control processes to ensure that the active pharmaceutical ingredients meet the required standards for safety and effectiveness .
Mécanisme D'action
Target of Action
Citalopram Carboxaldehyde, also known as Citalopram, primarily targets the serotonin transporter (SERT) . SERT is a protein that regulates the reuptake of serotonin, a neurotransmitter, from the synaptic cleft back into the presynaptic neuron .
Mode of Action
Citalopram interacts with its target, SERT, by binding to it and inhibiting the reuptake of serotonin . This results in an increased concentration of serotonin in the synaptic cleft, which can then bind to post-synaptic receptors and enhance serotonergic neurotransmission . This potentiation of serotonergic activity in the central nervous system (CNS) is thought to be responsible for the antidepressant effect of Citalopram .
Biochemical Pathways
The biochemical pathways affected by Citalopram involve the serotonergic system and various cellular signaling pathways. Citalopram’s inhibition of SERT leads to an increase in serotonin levels in the synaptic cleft, affecting the serotonergic system . Additionally, research suggests that Citalopram may also affect cellular signaling pathways. For instance, it has been found to inhibit CalDAG-GEFI/Rap1 signaling and competitively antagonize GPVI in platelets .
Pharmacokinetics
Citalopram exhibits linear pharmacokinetics in the therapeutic dose range of 20–60 mg/day . Following oral administration, it is rapidly absorbed, with peak plasma levels observed approximately after 1-4 hours and a plasma half-life of approximately 35 hours . Due to its high lipophilicity, Citalopram has a high bioavailability of approximately 80% after oral administration . It is metabolized by the hepatic cytochrome P450 system, specifically by the isoenzymes CYP2C19, CYP3A4, and CYP2D6 .
Result of Action
The molecular and cellular effects of Citalopram’s action primarily involve the enhancement of serotonergic neurotransmission . This is achieved by increasing the concentration of serotonin in the synaptic cleft, which can then bind to post-synaptic receptors and enhance serotonergic neurotransmission . Additionally, Citalopram has been found to have protective effects against abnormal APP processing and amyloid beta-induced mitochondrial dynamics, biogenesis, mitophagy, and synaptic toxicities in Alzheimer’s disease .
Action Environment
The action, efficacy, and stability of Citalopram can be influenced by various environmental factors. For instance, the presence of certain genetic polymorphisms can affect the metabolism and efficacy of Citalopram . Additionally, factors such as age, liver function, and concomitant medications can also influence the pharmacokinetics and pharmacodynamics of Citalopram .
Safety and Hazards
Citalopram is harmful if swallowed . It is advised to wash hands thoroughly after handling and not to eat, drink, or smoke when using this product . In case of eye contact, it is recommended to remove any contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water .
Orientations Futures
Citalopram has been widely used to treat the symptoms of depression . It has also been used off-label to treat various diseases, including but not limited to sexual dysfunction, ethanol abuse, psychiatric conditions such as obsessive-compulsive disorder (OCD), Social anxiety disorder, and panic disorder, and diabetic neuropathy . Future research may focus on further understanding the molecular mechanisms underlying the antidepressant effects of citalopram and identifying objective biomarkers for antidepressant response .
Propriétés
IUPAC Name |
1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO2/c1-22(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-23)12-16(19)14-24-20/h4-9,12-13H,3,10-11,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNCGIVYWGYYLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432376 | |
| Record name | 1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Citalopram Carboxaldehyde | |
CAS RN |
227954-87-2 | |
| Record name | 1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![D-[4-13C]Glucose](/img/structure/B118824.png)



